Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C16H16ClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-hydroxybenzylamine with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate: Shares a similar structure but differs in the benzothiophene moiety.
Indole Derivatives: Compounds like indole-3-acetic acid, which have similar biological activities and applications.
Uniqueness
Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C18H20ClNO3S |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S/c1-2-23-18(22)16-13-5-3-4-6-15(13)24-17(16)20-10-11-9-12(19)7-8-14(11)21/h7-9,20-21H,2-6,10H2,1H3 |
InChI Key |
GTKGNSBIAYJFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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